molecular formula C22H28N2O2S2 B2560969 (Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315243-47-1

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No. B2560969
CAS RN: 315243-47-1
M. Wt: 416.6
InChI Key: VUUFEKGYLMMAHH-CYVLTUHYSA-N
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Description

“(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a chemical compound with the molecular formula C22H28N2O2S2 and a molecular weight of 416.6 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) with B3LYP and CAM-B3LYP functional and standard basis set 6-311++G(d,p) .

Scientific Research Applications

Thiazolidinones and Medicinal Chemistry

Thiazolidin-4-ones represent an important class of heterocyclic compounds with a wide range of biological activities. Research focuses on the synthesis of thiazolidin-4-one derivatives to optimize their structure for more efficient drug agents, highlighting their potential in developing new therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The presence of sulfur in the thiazolidine ring is particularly noted for enhancing pharmacological properties, making it a target for the synthesis of valuable organic combinations (Sahiba et al., 2020).

Anticancer Potential

The exploration of thiazolidinones in anticancer drug design is significant. Various derivatives of thiazolidin-4-ones have been synthesized and evaluated for their anticancer activity. The recent studies summarize new 4-thiazolidinone-bearing hybrid molecules with potential anticancer activity. Emphasis is placed on the application of molecular hybridization methodologies and strategies in the design of these agents, highlighting the potential of thiazolidinone cores in generating hit/lead compounds for future studies (Roszczenko et al., 2022).

Biological Activities and SAR Analysis

Thiazolidinone derivatives show diverse biological activities, acting as antimicrobial, anti-inflammatory, and anticancer agents. Structure-Activity Relationship (SAR) analysis of potent compounds provides insights into the design of new drugs. QSAR studies on 4-thiazolidinones emphasize technical and interpretative aspects of models, particularly regarding anticancer activity. These studies highlight the significance of the thiazolidinone scaffold in medicinal chemistry and drug design (Devinyak et al., 2013).

properties

IUPAC Name

N-cyclohexyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S2/c1-2-16-10-12-17(13-11-16)15-19-21(26)24(22(27)28-19)14-6-9-20(25)23-18-7-4-3-5-8-18/h10-13,15,18H,2-9,14H2,1H3,(H,23,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFEKGYLMMAHH-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

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